
Application Notes and Protocols: Allyl
Cyclohexanepropionate as a Fragrance

Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Allyl cyclohexanepropionate
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Allyl cyclohexanepropionate (CAS No. 2705-87-5) is a synthetic fragrance ingredient valued

for its sweet, fruity, pineapple-like aroma. It is utilized in a variety of cosmetic and personal care

products to impart or enhance their scent. As with all cosmetic ingredients, a thorough

evaluation of its safety is paramount to ensure consumer well-being. This document provides

detailed application notes, summarizing the toxicological profile of Allyl
cyclohexanepropionate, and outlines key experimental protocols for its safety assessment.

Toxicological Profile and Safety Assessment
The safety of Allyl cyclohexanepropionate has been evaluated by the Research Institute for

Fragrance Materials (RIFM). The assessments conclude that this ingredient is safe for use in

cosmetic products when used within established concentration limits. Key toxicological

endpoints that have been assessed include genotoxicity, repeated dose toxicity, reproductive

toxicity, skin sensitization, and phototoxicity.

Data Presentation: Summary of Toxicological Data
The following tables summarize the key quantitative data from safety assessments of Allyl
cyclohexanepropionate.
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Table 1: Genotoxicity and Mutagenicity Data

Assay Type Test System
Concentration/
Dose

Results Conclusion

Ames Test

Salmonella

typhimurium

strains TA98,

TA100, TA1535,

TA1537, and

TA1538

Not specified Negative[1] Not mutagenic

Mammalian Cell

Gene Mutation

Assay (HPRT)

Chinese hamster

lung cells

Up to 2000

µg/mL

Negative (with

and without

metabolic

activation)[1]

Not mutagenic

In Vitro

Micronucleus

Test

Human

peripheral blood

lymphocytes

Up to 1963.0

µg/mL

Negative (with

and without

metabolic

activation)[1]

Not clastogenic

BlueScreen

Assay
Not specified Not specified

Negative for

cytotoxicity and

genotoxicity

Not genotoxic or

cytotoxic

Table 2: Skin Sensitization Data
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Assay Type Test System
Concentration/
Dose

Results Conclusion

Guinea Pig

Maximization

Test (GPMT)

Guinea pigs 100%

Sensitization

reactions

observed[1]

Skin sensitizer

Draize Test Guinea pigs 0.025% solution

No sensitization

reactions

induced[1]

Not a sensitizer

at this

concentration

Human

Maximization

Test

Humans
4% (2760

µg/cm²)

No skin

sensitization

reactions

observed[1][2]

Low sensitization

potential in

humans at this

concentration

Confirmation of

No Induction in

Humans (CNIH)

Humans
1% (1181

µg/cm²)

No reactions

indicative of

sensitization in

106 volunteers[1]

[2]

Low sensitization

potential in

humans at this

concentration

Table 3: Systemic Toxicity and Exposure Levels

Endpoint Value Basis Reference

No Observed Adverse

Effect Level (NOAEL)
32 mg/kg/day

Repeated Dose

Toxicity (Read-across

data)

[2]

No Expected

Sensitization Induction

Level (NESIL)

1100 µg/cm²

Weight of Evidence

(WoE) from structural

analysis, animal, and

human studies

[1][2]

Reference Dose (RfD) 0.32 mg/kg/day Not specified [1]

Predicted Skin

Absorption
40% Not specified [1]
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Experimental Protocols
Detailed methodologies for key toxicological and safety assays are provided below. These

protocols are based on internationally recognized guidelines, such as those from the

Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD TG
471
Objective: To assess the potential of Allyl cyclohexanepropionate to induce gene mutations

in bacteria.

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli that are

auxotrophic for a specific amino acid (e.g., histidine). The bacteria are exposed to the test

substance and plated on a minimal medium lacking the required amino acid. Only bacteria that

undergo a reverse mutation to regain the ability to synthesize the amino acid will form colonies.

Methodology:

Strains: At least five strains should be used, including S. typhimurium TA98, TA100, TA1535,

TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 mix from induced rat liver) to detect metabolites that may be

mutagenic.

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate

concentration range. At least five different analyzable concentrations of the test substance

should be used.

Test Procedure (Plate Incorporation Method):

To sterile tubes, add 2 mL of molten top agar, 0.1 mL of an overnight bacterial culture, and

0.1 mL of the test substance solution or control.

For tests with metabolic activation, 0.5 mL of S9 mix is also added.
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The contents are mixed and poured onto the surface of a minimal glucose agar plate.

Plates are incubated at 37°C for 48-72 hours.

Data Analysis: The number of revertant colonies per plate is counted. A substance is

considered mutagenic if it produces a concentration-related increase in the number of

revertant colonies and/or a reproducible and statistically significant positive response for at

least one concentration.

In Vitro Mammalian Cell Gene Mutation Test (HPRT
Assay) - OECD TG 476
Objective: To evaluate the potential of Allyl cyclohexanepropionate to induce gene mutations

in mammalian cells.

Principle: This assay measures forward mutations at the hypoxanthine-guanine

phosphoribosyltransferase (HPRT) locus in cultured mammalian cells. Cells with a functional

HPRT enzyme are sensitive to the toxic purine analogue 6-thioguanine (6-TG). Mutant cells

lacking HPRT activity are resistant to 6-TG and can proliferate to form colonies.

Methodology:

Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), V79, or human

TK6 cells.

Metabolic Activation: The assay is conducted with and without an exogenous metabolic

activation system (S9 mix).

Treatment: Cells are exposed to the test substance at various concentrations for a defined

period (e.g., 4-24 hours).

Expression Period: After treatment, cells are cultured in a non-selective medium for a period

(typically 7-9 days) to allow for the expression of the mutant phenotype.

Mutant Selection: Cells are then plated in a medium containing 6-TG to select for HPRT-

deficient mutants.
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Data Analysis: The number of mutant colonies is counted, and the mutant frequency is

calculated. A substance is considered mutagenic if it induces a concentration-dependent and

statistically significant increase in the mutant frequency.

In Vitro Mammalian Cell Micronucleus Test - OECD TG
487
Objective: To detect the potential of Allyl cyclohexanepropionate to induce chromosomal

damage (clastogenicity or aneugenicity).

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome

fragments or whole chromosomes that lag behind during cell division. An increase in the

frequency of micronucleated cells indicates chromosomal damage.

Methodology:

Cell Culture: Human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6)

are used.

Treatment: Cells are exposed to the test substance with and without metabolic activation (S9

mix).

Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting

in binucleated cells. This allows for the identification of cells that have completed one nuclear

division after treatment.

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain

(e.g., Giemsa or a fluorescent dye).

Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at

least 2000 binucleated cells per concentration.

Data Analysis: A substance is considered genotoxic if it induces a concentration-dependent

and statistically significant increase in the frequency of micronucleated cells.
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Guinea Pig Maximization Test (GPMT) for Skin
Sensitization - OECD TG 406
Objective: To assess the potential of Allyl cyclohexanepropionate to induce skin sensitization

in a guinea pig model.

Principle: This is an adjuvant-type test where the immune response is enhanced to increase

the sensitivity of the assay.

Methodology:

Animals: Young, healthy albino guinea pigs are used.

Induction Phase:

Day 0 (Intradermal Injections): Three pairs of intradermal injections are made in the

shoulder region:

Freund's Complete Adjuvant (FCA) emulsified with water.

The test substance in a suitable vehicle.

The test substance emulsified in FCA.

Day 7 (Topical Application): The test substance is applied topically to the injection site

under an occlusive patch for 48 hours.

Challenge Phase:

Day 21: The test substance is applied topically to a naive site on the flank of both test and

control animals under an occlusive patch for 24 hours.

Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after

patch removal and scored on a scale (e.g., 0-3).

Data Analysis: A substance is considered a sensitizer if the incidence and/or severity of skin

reactions in the test group are significantly greater than in the control group.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1218758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Human Repeat Insult Patch Test (HRIPT) for Skin
Sensitization
Objective: To determine the potential of a product containing Allyl cyclohexanepropionate to

cause skin irritation and/or sensitization in humans.

Principle: The test involves repeated application of the test material to the skin of human

volunteers to induce sensitization, followed by a challenge phase to elicit a response.

Methodology:

Subjects: A panel of 50-200 healthy adult volunteers is recruited.

Induction Phase:

The test material is applied to the same site on the back under an occlusive or semi-

occlusive patch.

Patches are applied three times a week for three consecutive weeks (a total of nine

applications).

The patch is removed after 24 or 48 hours, and the site is graded for irritation before the

next application.

Rest Period: A 10-14 day rest period follows the induction phase, during which no patches

are applied.

Challenge Phase:

A challenge patch with the test material is applied to a naive skin site.

The site is evaluated for skin reactions at 24, 48, and 72 hours after patch removal.

Data Analysis: The incidence and severity of skin reactions are recorded. Any reaction that

suggests sensitization (e.g., spreading erythema, edema, papules) is carefully evaluated by

a dermatologist.
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In Vitro 3T3 NRU Phototoxicity Test - OECD TG 432
Objective: To assess the phototoxic potential of Allyl cyclohexanepropionate.

Principle: This assay compares the cytotoxicity of a substance in the presence and absence of

a non-cytotoxic dose of simulated sunlight (UVA/visible light). A substance is considered

phototoxic if its cytotoxicity is increased by light exposure.

Methodology:

Cell Line: Balb/c 3T3 mouse fibroblasts are commonly used.

Treatment: Cells are incubated with a range of concentrations of the test substance for a

short period (e.g., 1 hour).

Irradiation: One set of treated plates is exposed to a controlled dose of UVA/visible light,

while a duplicate set is kept in the dark.

Viability Assessment: After irradiation, the treatment medium is replaced with culture

medium, and the cells are incubated for another 24 hours. Cell viability is then determined

using the Neutral Red Uptake (NRU) assay.

Data Analysis: The concentration-response curves for both the irradiated and non-irradiated

cells are compared. The Photo-Irritation Factor (PIF) is calculated by comparing the IC50

values (concentration that reduces viability by 50%) from both conditions. A PIF value above

a certain threshold (e.g., >5) indicates phototoxic potential.
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(Allyl cyclohexanepropionate)

Existing Data Review
(Phys-chem, Toxicology)

Threshold of Toxicological Concern (TTC) Assessment

Aggregate Exposure Assessment

Genotoxicity Assessment
(Ames, HPRT, Micronucleus)

Tiered Testing

Systemic Toxicity Assessment
(Repeated Dose)

Skin Sensitization Assessment
(GPMT, HRIPT, NESIL)

Phototoxicity Assessment
(OECD TG 432)

Quantitative Risk Assessment (QRA2)

Risk Management
(Establish Safe Use Levels)

Safe for Use in Cosmetics

Click to download full resolution via product page

Caption: Workflow for the safety assessment of a fragrance ingredient.
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Skin Sensitization Adverse Outcome Pathway (AOP)

Molecular Initiating Event:
Covalent Binding to Skin Proteins (Haptenation)

Key Event 1:
Keratinocyte Activation and Cytokine Release

Key Event 2:
Dendritic Cell Activation and Migration

Key Event 3:
T-cell Proliferation and Differentiation in Lymph Node

Adverse Outcome:
Allergic Contact Dermatitis (ACD)

Click to download full resolution via product page

Caption: Simplified Adverse Outcome Pathway for skin sensitization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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